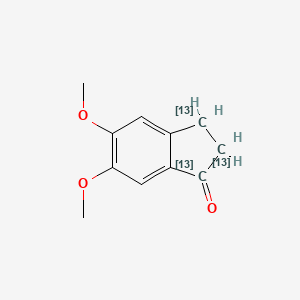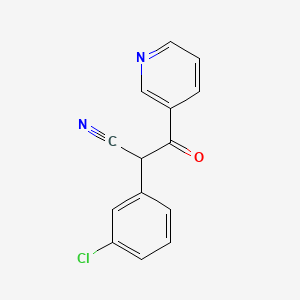
2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone, or 3-CPCE, is a synthetic compound that has been used in a variety of scientific research applications. It has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学的研究の応用
Synthesis of Heterocyclic Compounds
Research has explored the synthesis of new heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. For instance, substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols have been synthesized, demonstrating fungicidal activity, suggesting potential applications in agriculture and pharmaceuticals (Kuzenkov & Zakharychev, 2009). Similarly, 3-cyano-2(1H)-pyridinones and their 2-imino analogues were synthesized using 1,4-diaza-bicyclo[2,2,2]octane (DABCO) as an efficient catalyst, indicating applications in organic synthesis and potential medicinal chemistry (Beheshtia et al., 2010).
Catalytic Behavior and Polymerization
Magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands have shown significant catalytic activity towards the polymerization of ε-caprolactone (ε-CL) and l-lactide (l-LA), hinting at their utility in creating biodegradable polymers for medical and environmental applications (Wang et al., 2012).
Biological Activities and Drug Synthesis
Compounds synthesized from chlorophenyl and pyridinyl derivatives have been investigated for their anticancer, antitubercular, and antimicrobial activities, indicating their potential as leads for the development of new therapeutic agents (Popat et al., 2005). Additionally, the efficient synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol by permeabilized whole cells of Candida ontarioensis highlights a bio-catalytic approach for the production of chiral intermediates for pharmaceutical applications (Ni et al., 2012).
特性
IUPAC Name |
2-(3-chlorophenyl)-3-oxo-3-pyridin-3-ylpropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-12-5-1-3-10(7-12)13(8-16)14(18)11-4-2-6-17-9-11/h1-7,9,13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCUVXMEZYNGKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C#N)C(=O)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655866 |
Source


|
| Record name | 2-(3-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone | |
CAS RN |
114444-10-9 |
Source


|
| Record name | 2-(3-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

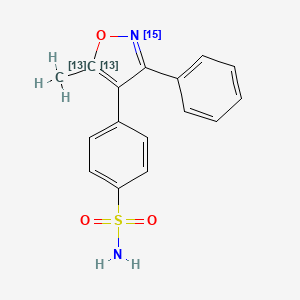
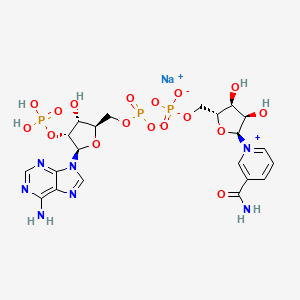
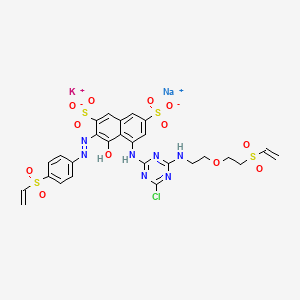
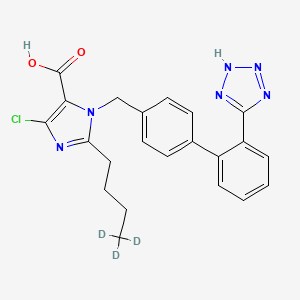


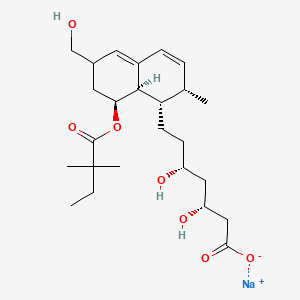
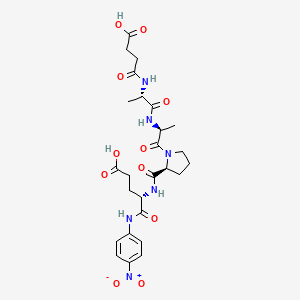
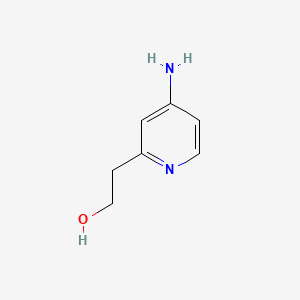
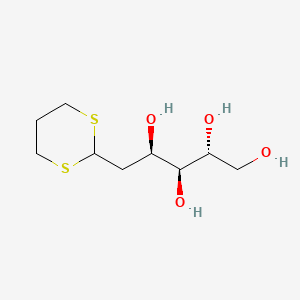
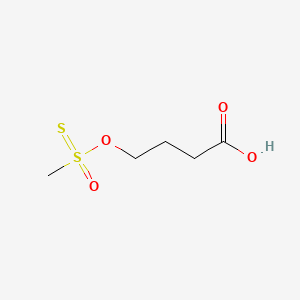
![1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-ylidene)methyl]piperidine-13C3](/img/structure/B562358.png)
